molecular formula C8H9N3O2 B7441011 3-Ureidobenzamide

3-Ureidobenzamide

Cat. No. B7441011
M. Wt: 179.18 g/mol
InChI Key: LGOWFSKDBNLERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ureidobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives. Researchers have been exploring the synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound.

Mechanism of Action

The mechanism of action of 3-Ureidobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and inflammatory cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Ureidobenzamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cancer, viral infections, and inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS) and enhance the antioxidant defense system in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Ureidobenzamide is its high purity and stability, which makes it easy to handle and store. It also exhibits potent biological activities at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-Ureidobenzamide. One of the areas of interest is to explore its potential use in combination with other drugs or therapies to enhance its efficacy. Another direction is to investigate its mechanism of action in more detail to optimize its therapeutic potential. Additionally, researchers can explore its use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, 3-Ureidobenzamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is required to fully understand its therapeutic potential and optimize its use in the clinic.

Scientific Research Applications

3-Ureidobenzamide has been found to possess a range of biological activities that make it a promising candidate for various therapeutic applications. It has been shown to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. Researchers have been investigating its potential use in the treatment of cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

3-(carbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWFSKDBNLERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ureidobenzamide

Synthesis routes and methods

Procedure details

Sodium cyanate (1.3 gm, 20 mMole) in 9.0 ml or water was added over a 15 minute period to a solution of 3-aminobenzamide (1.36 gm, 10 mMole) in acetic acid at 35° C. The mixture was stirred for a further 15 minutes during which time a white precipitate formed. This was filtered off, washed with cold water and crystallized from 25% ethanol to give 1.4 gm (78%) of shiny crystals. m.p. >300° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

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